molecular formula C10H6F6O B1333706 2',4'-Bis(trifluoromethyl)acetophenone CAS No. 237069-82-8

2',4'-Bis(trifluoromethyl)acetophenone

Cat. No. B1333706
CAS RN: 237069-82-8
M. Wt: 256.14 g/mol
InChI Key: MHLYNSLYUWMONA-UHFFFAOYSA-N
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Description

2,4'-Bis(trifluoromethyl)acetophenone (2,4'-BTMF) is an organic compound with a molecular formula of C10H7F6O. It is a colorless solid with a strong odor and is soluble in alcohols and acetone. 2,4'-BTMF is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of polymers, dyes, and other materials.

Scientific Research Applications

Biocatalytic Reduction

A study by (Wang et al., 2011) focused on using the bacterial strain Leifsonia xyli HS0904 for the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone. This process achieved high enantiometric excess value, making it significant for producing chiral (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol.

Catalytic Applications

Yu et al. (2018) discovered a catalyst derived from Burkholderia cenocepacia for efficient anti-Prelog's bioreduction of 3,5-Bis(Trifluoromethyl) Acetophenone, creating a potential catalyst for producing aromatic chiral alcohols in pharmaceutical applications. (Yu et al., 2018)

Safe Preparation Methods

Leazer and Cvetovich (2005) addressed the safe preparation of 3,5-Bis(trifluoromethyl)acetophenone, highlighting the importance of careful handling of potentially hazardous materials. (Leazer & Cvetovich, 2005)

Synthesis of Chiral Intermediates

Ouyang et al. (2013) developed an efficient synthesis process for (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, a key chiral intermediate, using Leifsonia xyli CCTCC M 2010241. (Ouyang et al., 2013)

Electrochemical Applications

Lagrost et al. (2005) explored the electrochemical pinacol coupling of acetophenone in ionic liquids, which included compounds similar to 2',4'-Bis(trifluoromethyl)acetophenone. This study demonstrated the influence of ionic liquids on reaction stereoselectivity and kinetics. (Lagrost et al., 2005)

Polymer Synthesis

Londergan et al. (1998) reported on the synthesis of cross-conjugated polymers using acetophenone, relevant to this compound in the context of polymer chemistry. (Londergan et al., 1998)

Hydrogenation Catalysis

AhmetCet and Dayan (2009) utilized this compound in the study of transfer hydrogenation, catalyzed by ruthenium complexes. (AhmetCet & Dayan, 2009)

Electrocarboxylation Studies

Zhao et al. (2014) investigated the electroreduction of acetophenone in ionic liquids, providing insights into processesrelevant to compounds like this compound. This study highlighted the role of proton availability in product distribution during electrocarboxylation. (Zhao et al., 2014)

Catalysis in Organic Synthesis

Jokić et al. (2011) explored the use of rhodium (I) complexes for catalyzing the transfer hydrogenation of acetophenone, which is relevant to understanding the catalytic potential of similar compounds. (Jokić et al., 2011)

Polyimide Synthesis

Yin et al. (2005) synthesized novel fluorine-containing polyimides using a monomer structurally similar to this compound. This work contributes to the field of high-performance polymer materials. (Yin et al., 2005)

Ruthenium Complexes in Hydrogenation

Zhou et al. (2012) synthesized an ionic paramagnetic ruthenium(III) complex, showing its efficiency as a recyclable catalyst for the transfer hydrogenation of ketones, a process relevant to this compound. (Zhou et al., 2012)

Fluorination Reactions

Sosnovskikh et al. (2003) researched the nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones, providing insights into reactions involving trifluoromethyl groups, pertinent to this compound. (Sosnovskikh et al., 2003)

Olefin Addition to Ketones

Lenges and Brookhart (1999) studied the addition of olefins to aromatic ketones, a reaction mechanism relevant to the chemistry of compounds like this compound. (Lenges & Brookhart, 1999)

Ligand Geometry in Metal Coordination

Johansson et al. (2002) focused on the influence of metal coordination on ligand geometry, studying structures related to 2-(diphenylphosphino)acetophenone. This research is crucial for understanding the behavior of complex molecules in coordination chemistry. (Johansson et al., 2002)

Synthesis of Multisulfonyl Chlorides

Percec et al. (2001) synthesized functional aromatic multisulfonyl chlorides containing an acetophenone moiety, which is structurally relevant to this compound. Their work contributes to the development of new synthetic strategies for complex organic molecules. (Percec et al., 2001)

Fluorination of Acetophenone Derivatives

Fuglseth et al. (2008) conducted a study on the fluorination of para-substituted acetophenones, which offers insights into the chemical modification processes of compounds like this compound. This research is significant in understanding fluorination techniques in organic synthesis. (Fuglseth et al., 2008)

Bioreduction of Fluorinated Acetophenones

Chao (2013) isolated Microbacterium oxydans C3 for the reduction of 3,5-bis(trifluoromethyl)-acetophenone, producing a key intermediate for pharmaceutical applications. This study highlights the biocatalytic potential for producing enantiopure compounds. (Chao, 2013)

Genome Mining for Biocatalysts

Liu et al. (2014) identified a key enzyme, ChKRED20, from the genome of Chryseobacterium sp. CA49 for efficient anti-Prelog reduction of 3,5-bis(trifluoromethyl)acetophenone. This enzyme demonstrates potential for industrial-scale applications in producing chiral drugs. (Liu et al., 2014)

Safety and Hazards

2’,4’-Bis(trifluoromethyl)acetophenone is considered hazardous. It is a flammable solid and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-[2,4-bis(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O/c1-5(17)7-3-2-6(9(11,12)13)4-8(7)10(14,15)16/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLYNSLYUWMONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371122
Record name 2',4'-Bis(trifluoromethyl)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

237069-82-8
Record name 2',4'-Bis(trifluoromethyl)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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